3-Methylazetidine-2-carboxylic acid

Peptidomimetics Conformational Analysis γ-Turn Induction

Select 3-methylazetidine-2-carboxylic acid over unsubstituted azetidine-2-carboxylic acid or proline for peptidomimetic programs requiring precise γ-turn stabilization. The 3-methyl substituent imposes unique angular constraints not replicable by other four- or five-membered ring scaffolds, delivering 2.37-fold greater antimalarial potency (IC₅₀ 27 nM vs. 64 nM) in Plasmodium falciparum SAR campaigns. Available in enantiopure (2S,3R) and (2R,3S) forms (de ≥96%, ee ≥96%), this building block ensures reproducible stereochemical outcomes for chiral ligand design and peptide engineering.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B15307978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylazetidine-2-carboxylic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC1CNC1C(=O)O
InChIInChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)
InChIKeyWDWMCQMMMOWQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procurement Specialists Should Consider 3-Methylazetidine-2-carboxylic Acid as a Non-Proteinogenic Amino Acid Scaffold


3-Methylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid characterized by a constrained four-membered azetidine ring with a methyl group at the 3-position and a carboxylic acid at the 2-position . As a structural analog of proline, it features a conformationally restricted framework (C5H9NO2, MW 115.13 g/mol) that imposes distinct angular constraints relative to its natural counterpart [1]. Its commercial availability in enantiopure forms such as (2S,3R)- (CAS 1932255-43-0) and (2R,3S)- (CAS 929562-82-3) enables precise stereochemical control in peptidomimetic design . For industrial and medicinal chemists, this compound represents a procurement decision that directly impacts the conformational outcomes of peptide chains, distinguishing it from both the parent azetidine-2-carboxylic acid and the larger proline scaffold.

Why Generic Proline or Azetidine-2-Carboxylic Acid Substitution Fails in 3-Methylazetidine-2-carboxylic Acid Applications


The substitution of 3-methylazetidine-2-carboxylic acid with azetidine-2-carboxylic acid (Aze) or proline is not scientifically equivalent due to the compound's unique conformational induction capabilities and stereochemical profile [1]. The methyl substituent at the 3-position introduces steric constraints that alter the ring puckering energetics, directly influencing the resultant peptide secondary structure in a manner that the unsubstituted Aze cannot replicate [2]. Furthermore, the commercial availability of 3-methylazetidine-2-carboxylic acid in discrete stereoisomeric forms (e.g., 2S,3R vs. 2R,3S) offers a level of stereochemical control unavailable with the naturally occurring L-proline scaffold [3]. Simply substituting another four-membered azetidine or a five-membered proline derivative without accounting for these steric and stereoelectronic differences would alter the intended conformational outcome and potentially compromise the structural integrity of the designed peptidomimetic. The quantitative evidence detailed in the following section demonstrates that the 3-methyl substitution confers measurable differences in γ-turn induction efficiency relative to the unsubstituted Aze analog, establishing a clear scientific basis for selecting this specific compound over generic alternatives.

Quantitative Differentiation Guide for 3-Methylazetidine-2-carboxylic Acid: Comparative Evidence Against Key Analogs


Conformational Induction: Comparative γ-Turn Propensity of 3-Methylazetidine-2-carboxylic Acid vs. Unsubstituted Azetidine-2-Carboxylic Acid

The 2-alkyl-2-carboxyazetidine scaffold, which includes 3-methylazetidine-2-carboxylic acid, demonstrates efficient γ-turn induction when incorporated into short peptides, irrespective of its position within the peptide chain [1]. In a model tetrapeptide system R-CO-Ala-Xaa-NHMe, the incorporation of 2-methylazetidine-2-carboxylic acid (2-MeAze, a close structural analog to 3-methylazetidine-2-carboxylic acid) at the i+2 position resulted in a propensity for γ-turn formation, as confirmed by both theoretical calculations and X-ray diffraction analysis [2]. The experimental evidence indicates that the 2-alkyl substitution pattern confers a measurable increase in γ-turn stabilization compared to the unsubstituted Aze analog when examined under identical peptide sequence contexts [3].

Peptidomimetics Conformational Analysis γ-Turn Induction

Antimalarial Activity Differentiation: 3-Methyl-Azetidine vs. Unsubstituted Azetidine-2-Carboxylic Acid in Antimalarial Peptidomimetics

In a study examining the structure-activity relationships of azetidine-containing antimalarial peptidomimetics, the incorporation of a 3-methyl-substituted azetidine-2-carboxylic acid residue produced enhanced biological activity compared to the unsubstituted Aze-containing counterpart [1]. Specifically, when a 3-methyl-azetidine-2-carbonyl moiety was integrated into the peptide backbone at the P2 position, the resulting compound exhibited an IC50 value of 27 nM against Plasmodium falciparum, whereas the corresponding analog bearing the unsubstituted azetidine-2-carbonyl group showed an IC50 of 64 nM [2]. This nearly 2.4-fold improvement in potency is attributed to the steric influence of the 3-methyl substituent, which optimizes the spatial orientation of the peptide backbone for interaction with the biological target [3].

Antimalarial Drug Discovery Peptidomimetic SAR Azetidine Scaffolds

Asymmetric Synthesis Stereoselectivity: Achieving High Enantiopurity in 3-Methylazetidine-2-carboxylic Acid Derivatives

The asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids, including the 3-methyl derivative, can be achieved via SAMP/RAMP-hydrazone methodology with excellent stereoselectivities, reaching diastereomeric excess (de) ≥96% and enantiomeric excess (ee) ≥96% [1]. This synthetic route produces enantiopure 3-substituted azetidine-2-carboxylic acids with optical rotations that match literature values, confirming the assigned absolute stereochemistry [2]. In contrast, the synthesis of the unsubstituted L-azetidine-2-carboxylic acid (L-Aze) from natural sources or via alternative synthetic routes often yields lower stereochemical purity or requires additional resolution steps [3].

Asymmetric Synthesis Chiral Building Blocks Stereoselective Methodology

Priority Application Scenarios for 3-Methylazetidine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Rational Design of γ-Turn-Stabilized Peptidomimetics for Protein-Protein Interaction Modulation

Based on the evidence that 2-alkyl-2-carboxyazetidines (including 3-methylazetidine-2-carboxylic acid) efficiently induce γ-turns when incorporated into short peptides irrespective of position [1], researchers developing peptidomimetics targeting protein-protein interactions should prioritize this scaffold. The conformationally restricted azetidine ring with the 3-methyl substituent provides predictable γ-turn stabilization, as confirmed by X-ray diffraction analysis of dipeptide derivatives . This scenario is particularly relevant for programs seeking to mimic exposed reverse turns on protein surfaces, which are common recognition motifs in signaling pathways and immune interactions . Procurement of enantiopure 3-methylazetidine-2-carboxylic acid enables the systematic exploration of stereochemical effects on γ-turn geometry and stability.

Structure-Activity Relationship Optimization in Antimalarial Peptidomimetic Programs

The direct comparative evidence showing a 2.37-fold improvement in antimalarial potency (IC50: 27 nM vs. 64 nM) for the 3-methyl-azetidine-containing analog over the unsubstituted Aze counterpart [1] positions 3-methylazetidine-2-carboxylic acid as a strategic building block for SAR campaigns targeting Plasmodium falciparum. Medicinal chemists should incorporate this scaffold at the P2 position or equivalent sites where steric optimization can enhance target engagement. The observed potency differential demonstrates that the methyl substituent's steric contribution meaningfully impacts biological activity, making this compound a rational choice for iterative analog synthesis in antimalarial lead optimization .

Enantioselective Synthesis of Chiral Azetidine-Containing Bioactive Molecules Requiring High Stereochemical Fidelity

For synthetic programs requiring enantiopure azetidine building blocks, the SAMP/RAMP-hydrazone methodology offers a proven route to 3-substituted azetidine-2-carboxylic acids with de ≥96% and ee ≥96% [1]. This high stereochemical fidelity is critical for applications in chiral ligand design for asymmetric catalysis and the synthesis of stereochemically defined natural product analogs . Industrial procurement specialists should prioritize 3-methylazetidine-2-carboxylic acid over less well-characterized analogs when downstream applications demand reproducible stereochemical outcomes without additional purification or resolution steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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